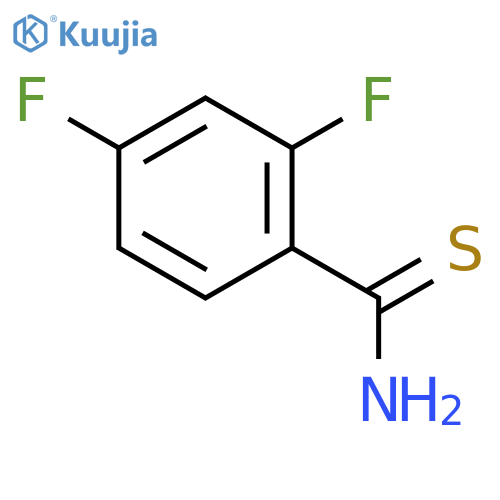

Cas no 175276-92-3 (2,4-difluorobenzene-1-carbothioamide)

2,4-difluorobenzene-1-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 2,4-Difluorobenzothioamide

- 2,4-difluorothiobenzamide

- 2,4-Difluorobenzene-1-carbothioamide

- 2,4-difluorobenzenecarbothioamide

- 2,4-Difluoro-thiobenzamide

- BUTTPARK 62\07-41

- Benzenecarbothioamide, 2,4-difluoro- (9CI)

- FT-0610084

- 175276-92-3

- EN300-1599607

- DTXSID60381882

- SY109557

- MFCD00085011

- Benzenecarbothioamide, 2,4-difluoro-

- SCHEMBL2034076

- A811986

- [4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamicacidtert-butylester

- AMY24832

- AKOS000128709

- MOHAZBCWHUCIEX-UHFFFAOYSA-N

- PS-8647

- CS-0235676

- 2,4-difluorobenzene-1-carbothioamide

-

- MDL: MFCD00085011

- インチ: 1S/C7H5F2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)

- InChIKey: MOHAZBCWHUCIEX-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(F)=C(C(N)=S)C=C1

計算された属性

- せいみつぶんしりょう: 173.01100

- どういたいしつりょう: 173.011

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- 互変異性体の数: 2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 58.1A^2

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.391

- ゆうかいてん: 131 ºC

- ふってん: 233.9°Cat760mmHg

- フラッシュポイント: 95.3°C

- PSA: 58.11000

- LogP: 2.29930

- ようかいせい: 水に溶けない

2,4-difluorobenzene-1-carbothioamide セキュリティ情報

- 危害声明: Harmful

- 危険物輸送番号:UN2811

- 危険カテゴリコード: R20/21/22;R36/37/38

- セキュリティの説明: S26-S36-S36/37/39-S22

-

危険物標識:

- セキュリティ用語:6.1

- リスク用語:R20/21/22; R36/37/38

- 包装カテゴリ:III

- 危険レベル:6.1

- 包装グループ:III

- 包装等級:III

- 危険レベル:6.1

2,4-difluorobenzene-1-carbothioamide 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,4-difluorobenzene-1-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-8647-10MG |

2,4-Difluorothiobenzamide |

175276-92-3 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | PS-8647-100MG |

2,4-Difluorothiobenzamide |

175276-92-3 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Apollo Scientific | PC32594-5g |

2,4-Difluorothiobenzamide |

175276-92-3 | 95% | 5g |

£180.00 | 2025-02-21 | |

| Alichem | A019098397-10g |

2,4-Difluorobenzothioamide |

175276-92-3 | 95% | 10g |

406.60 USD | 2021-06-17 | |

| abcr | AB212331-1 g |

2,4-Difluorothiobenzamide, 97%; . |

175276-92-3 | 97% | 1g |

€85.20 | 2022-09-01 | |

| Apollo Scientific | PC32594-1g |

2,4-Difluorothiobenzamide |

175276-92-3 | 95% | 1g |

£60.00 | 2022-10-14 | |

| Enamine | EN300-1599607-5.0g |

2,4-difluorobenzene-1-carbothioamide |

175276-92-3 | 95% | 5g |

$165.0 | 2023-06-04 | |

| Key Organics Ltd | PS-8647-1MG |

2,4-Difluorothiobenzamide |

175276-92-3 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26758-1g |

2,4-Difluorothiobenzamide, 97% |

175276-92-3 | 97% | 1g |

¥2323.00 | 2023-03-01 | |

| Enamine | EN300-1599607-1.0g |

2,4-difluorobenzene-1-carbothioamide |

175276-92-3 | 95% | 1g |

$55.0 | 2023-06-04 |

2,4-difluorobenzene-1-carbothioamide 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

2,4-difluorobenzene-1-carbothioamideに関する追加情報

Introduction to 2,4-difluorobenzene-1-carbothioamide (CAS No. 175276-92-3)

2,4-difluorobenzene-1-carbothioamide, with the chemical formula C₆H₃F₂NS, is a fluorinated aromatic thioamide derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 175276-92-3, represents a structurally unique molecule that combines the versatility of fluorine substitution with the reactivity of the thioamide functional group. The presence of two fluorine atoms at the 2 and 4 positions of the benzene ring enhances its electronic properties, making it a valuable scaffold for designing novel bioactive molecules.

The synthesis of 2,4-difluorobenzene-1-carbothioamide typically involves multi-step organic transformations, starting from commercially available precursors such as 2,4-difluorobenzaldehyde. The aldehyde is then subjected to thioamidation reactions, often employing sulfur-containing reagents like phosphorus pentasulfide or thiourea in the presence of a suitable base. These synthetic routes highlight the compound's synthetic accessibility while maintaining high yields and purity, which are critical for downstream applications.

In recent years, 2,4-difluorobenzene-1-carbothioamide has been explored as a key intermediate in the development of pharmacologically active compounds. Its structural motif is particularly interesting because it can serve as a privileged scaffold in drug design. The fluorine atoms introduce lipophilicity and metabolic stability, while the thioamide group provides a site for further functionalization through nucleophilic substitution or condensation reactions. This dual functionality makes it an attractive building block for creating molecules with tailored biological activities.

One of the most compelling areas of research involving 2,4-difluorobenzene-1-carbothioamide is its application in medicinal chemistry. Researchers have utilized this compound to develop potential therapeutic agents targeting various diseases. For instance, derivatives of this scaffold have shown promise in inhibiting enzymes involved in cancer metabolism. The fluorine atoms enhance binding affinity to biological targets by improving hydrophobic interactions, while the thioamide moiety can modulate enzyme activity through hydrogen bonding or salt bridge formation.

Moreover, 2,4-difluorobenzene-1-carbothioamide has been investigated in the context of antimicrobial agents. Fluorinated aromatic compounds are known for their enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit vital metabolic pathways. The introduction of fluorine atoms into the benzene ring increases the compound's resistance to degradation by microbial enzymes, thereby extending its efficacy. Preliminary studies suggest that certain derivatives of 2,4-difluorobenzene-1-carbothioamide exhibit significant activity against multidrug-resistant strains of bacteria.

The agrochemical industry has also recognized the potential of 2,4-difluorobenzene-1-carbothioamide as a precursor for developing novel pesticides and herbicides. Its structural features allow for interactions with biological targets in plants and pests that are distinct from traditional agrochemicals. This specificity can lead to more effective and environmentally sustainable solutions for crop protection. Researchers are particularly interested in how fluorine substitution affects the phytotoxicity and persistence of these compounds, ensuring they meet stringent regulatory standards.

From a computational chemistry perspective, 2,4-difluorobenzene-1-carbothioamide offers an excellent model system for studying molecular interactions. Advanced computational methods such as density functional theory (DFT) have been employed to elucidate its electronic structure and predict its reactivity. These studies provide insights into how fluorine substitution influences electron distribution within the molecule, which can be leveraged to optimize its biological activity. Additionally, molecular dynamics simulations have been used to understand how this compound interacts with biological macromolecules such as enzymes and receptors.

The future prospects for 2,4-difluorobenzene-1-carbothioamide are promising, with ongoing research focusing on expanding its applications into new therapeutic areas. Innovations in synthetic methodologies are expected to further streamline its production and diversify its derivatives. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercially viable products that address unmet medical needs.

In conclusion,2,4-difluorobenzene-1-carbothioamide (CAS No. 175276-92-3) is a versatile and highly functional compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for drug discovery and crop protection strategies. As research continues to uncover new applications for this molecule,2,4-difluorobenzene-1-carbothioamide is poised to play a pivotal role in advancing chemical biology and medicinal chemistry.

175276-92-3 (2,4-difluorobenzene-1-carbothioamide) 関連製品

- 75907-82-3(2-Fluorothiobenzamide)

- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)

- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)

- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)

- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)

- 356531-45-8(2-Chloro-N-(4-fluorobenzyl)aniline)

- 2732255-84-2(rac-(1R,4R,6R,7S)-6-hydroxy-2-(2,2,2-trifluoroacetyl)-2-azabicyclo2.2.1heptane-7-carboxylic acid)

- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)

- 954684-65-2(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

- 1506260-38-3(1-(2-Oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid)